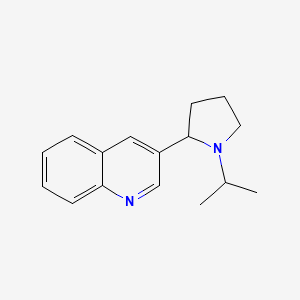
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is a chemical compound with the molecular formula C12H16O3Si and a molecular weight of 236.34 g/mol . This compound features a furan ring substituted with a 1,3-dioxolane group and an ethynyl group, which is further attached to a trimethylsilane group. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane typically involves the reaction of 5-(1,3-dioxolan-2-yl)-2-furaldehyde with trimethylsilylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions include heating the mixture to a temperature of around 80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethylsilane group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like TBAF. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, alkanes, and various substituted furan compounds .
Aplicaciones Científicas De Investigación
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes and the products formed .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ethynyl group.
2-(1,3-Dioxolan-2-yl)furan: Lacks the ethynyl and trimethylsilane groups.
Uniqueness
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is unique due to the presence of both the ethynyl and trimethylsilane groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to its analogs .
Propiedades
Fórmula molecular |
C12H16O3Si |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
2-[5-(1,3-dioxolan-2-yl)furan-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H16O3Si/c1-16(2,3)9-6-10-4-5-11(15-10)12-13-7-8-14-12/h4-5,12H,7-8H2,1-3H3 |
Clave InChI |
IDEUEIJDYPGUFQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(O1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)


![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)

![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)


![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)
